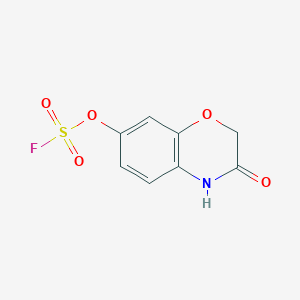

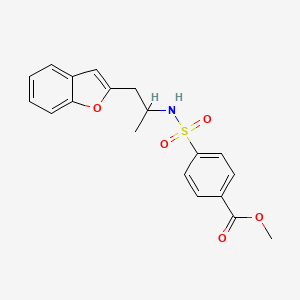

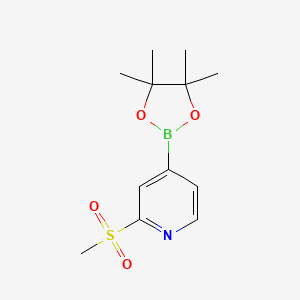

methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate, also known as MBPS, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. MBPS belongs to the class of sulfonamide compounds, which are widely used in the development of drugs for various diseases, including cancer, bacterial infections, and inflammatory disorders.

Applications De Recherche Scientifique

Structural and Chemical Properties

Compounds with benzofuran components, such as "Propyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate" and "Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate," have been studied for their crystal structures, which are stabilized by aromatic π–π interactions and intermolecular C—H⋯π interactions. These studies are crucial in understanding the molecular packing, stability, and potential reactivity of benzofuran derivatives Hong Dae Choi, Pil Ja Seo, Byeng Wha Son, Uk Lee, 2009 Hong Dae Choi, Pil Ja Seo, Byeng Wha Son, Uk Lee, 2008.

Synthesis and Chemical Reactions

The synthesis and reactivity of benzofuran derivatives have been explored, demonstrating methods for introducing various functional groups, which can be pivotal in drug development and materials science. For example, "Radical Addition Cascade Cyclization of 1,6-Enynes with DMSO To Access Methylsulfonylated and Carbonylated Benzofurans" showcases a mild and direct method for constructing benzofurans with dual functional groups, highlighting the versatility of these compounds in synthetic organic chemistry Jie Zhang, Shijing Cheng, Zhiqiang Cai, Ping Liu, P. Sun, 2018.

Crystal Engineering and Material Science

"Methyl 2-(carbazol-9-yl)benzoate" is an example of using high pressure to induce a phase transition in a high-Z′ structure. This research demonstrates the potential of benzofuran derivatives in crystal engineering and materials science, where the control over molecular conformation and packing can lead to materials with novel properties Russell D. L. Johnstone, M. Ieva, A. Lennie, H. Mcnab, E. Pidcock, J. Warren, S. Parsons, 2010.

Mécanisme D'action

Target of Action

Similar compounds, such as the benzofuran derivatives 5-apb and 6-apb, are known to interact withmonoamine transporters and 5-HT receptors . These targets play a crucial role in neurotransmission, particularly in the regulation of mood, appetite, and sleep.

Mode of Action

It can be inferred from similar compounds that it may act as asubstrate-type releaser at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . This means that the compound may bind to these transporters and induce the release of neurotransmitters, thereby influencing neural signaling.

Biochemical Pathways

Given its potential interaction with monoamine transporters, it can be inferred that it may influence themonoaminergic pathways , particularly those involving dopamine, norepinephrine, and serotonin . These pathways play key roles in various physiological processes, including mood regulation, reward, and cognition.

Result of Action

Similar benzofuran derivatives have been found to inducedose-related elevations in extracellular dopamine and serotonin in the brain , suggesting that this compound may have similar effects . These effects could potentially lead to changes in mood, cognition, and behavior.

Propriétés

IUPAC Name |

methyl 4-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-13(11-16-12-15-5-3-4-6-18(15)25-16)20-26(22,23)17-9-7-14(8-10-17)19(21)24-2/h3-10,12-13,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSUWXGPRWFLCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2990419.png)

![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)

![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)

![4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990425.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2990428.png)